molecular formula C19H26O12 B1651555 Sucrose 6-benzoate CAS No. 127924-16-7

Sucrose 6-benzoate

Cat. No. B1651555
M. Wt: 446.4 g/mol
InChI Key: AFHCRQREQZIDSI-OVUASUNJSA-N
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Description

Sucrose 6-benzoate, also known as Benzoylsaccharose , is a compound that forms a continuous film on skin, hair, or nails and acts as a plasticizer, softening and softening another substance that otherwise could not easily be deformed, dispersed, or worked . It is a white powder or crystalline solid at room temperature . It has good solubility in polar solvents such as ethanol or dimethylformamide . It can dissolve in acidic or alkaline solutions . It can also be used as an additive in fragrances, flavors, and coatings . It is also used as a solvent for coatings and resins .


Synthesis Analysis

Sucrose 6-benzoate can be synthesized by reacting sucrose with a 1,3-di (hydrocarbyloxy)-1,1,3,3-tetra (hydrocarbyl)distannoxane to produce a 1,3-di- (6-O-sucrose)-1,1,3,3-tetra (hydrocarbyl)distannoxane, which can be acylated to produce a sucrose-6-ester . Another method involves reacting sucrose with a carboxylic acid anhydride such as acetic or benzoic anhydride in a reaction mixture containing a polar aprotic solvent .


Molecular Structure Analysis

The molecular formula of Sucrose 6-benzoate is C19H26O12 . Its average mass is 446.402 Da and its monoisotopic mass is 446.142426 Da .


Physical And Chemical Properties Analysis

Sucrose 6-benzoate is a solid compound . It is soluble in aromatics, ketones, and esters, but insoluble in water, alcohols, and aliphatics . Its melting point ranges from 93 to 100 °C .

Scientific Research Applications

Synthesis Methods

  • Regioselective Synthesis : Sucrose 6-benzoate can be synthesized via dibutyltin oxide with an 84.6% yield under specific conditions (Liao Jing, 2002).
  • Alternative Synthesis with Cesium Carbonate : Another method uses cesium carbonate as a catalyst, yielding an 81.0% success rate (Q. Xin, 2013).

Chemical Transformations

  • Selective Transformations at Terminal Positions : Sucrose 6-benzoate is useful for regio- and stereoselective transformations at terminal positions, facilitating the synthesis of various modified derivatives (S. Jarosz & M. Mach, 2002).
  • Copolymerization : This compound has been used in the selective esterification for the synthesis of chiral copolymers containing sucrose (M. T. Barros, Krasimira T. Petrova, & A. Ramos, 2004).

Analytical Applications

  • Chromatography : It's utilized in studying the effects on reversed-phase liquid chromatography solute retention, providing insights into the interaction between solutes and phases (E. Peyrin et al., 2001).
  • Thin Layer Chromatography : Sucrose 6-benzoate has been analyzed using thin layer chromatography during its synthesis process, demonstrating its utility in reaction progress monitoring (Liao Jing, 2000).

Safety And Hazards

Sucrose 6-benzoate may cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also advised to use only in an area equipped with a safety shower and to ensure that eyewash stations and safety showers are close to the workstation location .

Future Directions

There is a demand from farmer–producer companies and food processing industries to develop bottling technology and a transportation/distribution protocol for palm sap similar to common soft drinks . Different techniques were followed for bottling palm sap, but none proved successful at the pilot level or commercial scale . To develop a systemic preservation technique, it is crucial to understand the biochemical composition, fermentation chemistry, and existing preservation methods and their disadvantages .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHCRQREQZIDSI-OVUASUNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sucrose 6-benzoate

CAS RN

127924-16-7
Record name Sucrose 6-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127924167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSE 6-BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD278O4JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8
Citations
JL Navia - Process for synthesizing sucrose derivatives by …, 1990 - cabdirect.org
… Procedures are given for making sucrose-6-acetate, sucrose-6-glutarate, sucrose-6-laurate, and (many examples) sucrose-6-benzoate. The reaction sequence could also be used to …
Number of citations: 7 www.cabdirect.org
L Hough - Low-Calorie Foods and Food Ingredients, 1993 - Springer
… critical for sweetness, since small groups such as 6-deoxysucrose and 6-0-methylsucrose are sweet, whereas the sucrose 6-acetate is only slightly sweet, and the sucrose 6-benzoate is …
Number of citations: 11 link.springer.com
A Venditti, C Frezza, I Serafini… - Trends in …, 2018 - tpr.iau-shahrood.ac.ir
In this work, the first phytochemical analysis ever performed on the fruits of Styrax officinalis L. (Styracaceae) collected from a population vegetating in the Mounts Lucretili National Park (…
Number of citations: 22 tpr.iau-shahrood.ac.ir
X Kong - 1994 - dalspace.library.dal.ca
… acetal of sucrose was allowed to react with benzoyl anhydride in DMF at 0-5 C for 4 h and then at ambient temperature for 48 h to give 96% yield of sucrose 6-benzoate despite the …
Number of citations: 4 dalspace.library.dal.ca
AH Romero - Synthetic Communications, 2016 - Taylor & Francis
An alternative, convenient, and efficient procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde was carried out by the action of Vilsmeier’s reagent on acetanilides using …
Number of citations: 12 www.tandfonline.com
M Mróz, E Malinowska-Pańczyk, A Bartoszek… - Molecules, 2023 - mdpi.com
The plants in the Sideritis genus are postulated to exhibit several important medicinal properties due to their unique chemical composition. To isolate the targeted phytochemical …
Number of citations: 9 www.mdpi.com
Y Wei, H Su, Y Zhang - FINE …, 2002 - EDITORIAL OFFICE OF FINE …
Number of citations: 2
D Schomburg, D Stephan - Enzyme Handbook 12: Class 2.3. 2—2.4 …, 1996 - Springer
Substrate spectrum 1 Fructose donor+ fructose acceptor (The donor must be a beta-fructosyl ring attached to the anomeric carbon of an aldose by an 1-+ 2 link, eg sucrose, raffinose, …
Number of citations: 0 link.springer.com

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